molecular formula C63H87N13O19S2 B1679299 ペンタトレチド CAS No. 138661-02-6

ペンタトレチド

カタログ番号: B1679299
CAS番号: 138661-02-6
分子量: 1394.6 g/mol
InChIキー: CNLWNYCFDMAZCB-UTSLKGGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentetreotide is a somatostatin receptor inhibitor . It is available in a kit with Indium-111 and used as a contrast agent in the visualization of somatostatin receptor-positive neuroendocrine tumors . It is commercially available as OctreoScan® .


Synthesis Analysis

Pentetreotide is a synthetic somatostatin analogue that binds to somatostatin receptors, which are found in high concentrations on the surface of neuroendocrine tumor cells . In the 111In-pentetreotide molecule, the biologically active ring of octreotide remains intact and a DTPA molecule is covalently coupled to the D-phenylalanine group so that it can be labelled with 111In .


Molecular Structure Analysis

The molecular formula of Pentetreotide is C63H84InN13O19S2 . The InChIKey is ONJXCGCIKIYAPL-MLRSDOHDSA-K .


Chemical Reactions Analysis

Pentetreotide is a SSTR antagonist and a Single-photon emission-computed tomography (SPECT) enhancer .

科学的研究の応用

ペンタトレチド (DTPA-SMS) の科学研究における応用

    神経内分泌腫瘍の画像診断: ペンタトレチドは、シンチグラフィーで、ソマトスタチン受容体が高発現している神経内分泌腫瘍などの腫瘍を検出するために使用されます。 このアプリケーションでは、この化合物が、特定の腫瘍タイプで過剰発現することが多いこれらの受容体に結合する能力を利用しています .

    髄様癌の検出: メデュラリー甲状腺癌の場合、ペンタトレチドは、その受容体標的化特性により、疾患の存在と範囲を特定するために使用できます .

    下垂体腺腫の局在化: 下垂体腺腫の場合、ペンタトレチドは、下垂体内のこれらの腫瘍を局在化するために役立ち、やはり受容体結合能力を活用しています .

    メルケル細胞癌の診断: この化合物は、ソマトスタチン受容体を発現する腫瘍細胞を強調することで、まれなタイプの皮膚癌であるメルケル細胞癌の診断にも役立ちます .

    まれな小細胞肺癌の場合: それほど一般的ではありませんが、ペンタトレチドは、小細胞肺癌の特定の症例で診断目的で使用できます .

    ソマトスタチン受容体シンチグラフィー: ペンタトレチドは、ソマトスタチン受容体シンチグラフィーで重要な役割を果たします。ソマトスタチン受容体シンチグラフィーは、ソマトスタチン受容体を発現している腫瘍を可視化する核医学画像技術で、この化合物の放射性標識されたバージョンを使用します .

    転移性神経内分泌腫瘍病変の特性評価: この化合物は、高度な融合画像技術を使用して、[18F]-フルオロデオキシグルコース (FDG) などの他の画像化剤との取り込みパターンを比較することにより、転移性神経内分泌腫瘍病変の異質性を特徴付けるために使用されます .

    核医学診療のガイドライン開発: ペンタトレチドのアプリケーションは、核医学の専門家が、ソマトスタチン受容体シンチグラフィーの実施、解釈、および結果の報告に関するガイドラインを策定するのを支援することにまで及びます .

Safety and Hazards

Pentetreotide should be handled with care to avoid contact with skin and eyes . It should be used only by trained individuals in conformance with the requirements of applicable regulations . Radioactive materials in the US are not subject to OSHA regulations .

将来の方向性

One hundred eighty millicurie (180-mCi) doses of 111In-pentetreotide are well tolerated and are an effective therapy in some subjects with somatostatin receptor-expressing tumors . The maximal tolerated dose of 111In-pentetreotide and the optimal dosing schedules remain to be determined .

生化学分析

Biochemical Properties

Pentetreotide plays a crucial role in biochemical reactions by binding to somatostatin receptors, predominantly subtypes 2 and 5. These receptors are G-protein-coupled receptors that mediate the inhibitory effects of somatostatin on hormone secretion and cell proliferation. Pentetreotide interacts with these receptors through high-affinity binding, leading to receptor internalization and prolonged cellular retention . This interaction allows for the visualization of receptor-positive tumors using gamma cameras in scintigraphy procedures .

Cellular Effects

Pentetreotide exerts significant effects on various types of cells and cellular processes. By binding to somatostatin receptors, it inhibits the release of several hormones, including growth hormone, insulin, and glucagon . This inhibition affects cell signaling pathways, leading to reduced cell proliferation and hormone secretion. Additionally, pentetreotide influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects make pentetreotide a valuable tool in the management of hormone-secreting tumors.

Molecular Mechanism

The molecular mechanism of pentetreotide involves its binding to somatostatin receptors on the cell surface. Upon binding, the receptor-ligand complex undergoes internalization, leading to the activation of intracellular signaling pathways . This activation results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing hormone secretion . Additionally, pentetreotide can induce apoptosis in tumor cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentetreotide have been observed to change over time. The compound exhibits high stability, with minimal degradation over extended periods . Long-term studies have shown that pentetreotide maintains its binding affinity and therapeutic efficacy, making it suitable for repeated imaging and treatment sessions . Prolonged exposure to pentetreotide may lead to receptor downregulation and reduced responsiveness in some cases .

Dosage Effects in Animal Models

The effects of pentetreotide vary with different dosages in animal models. At low doses, pentetreotide effectively inhibits hormone secretion and tumor growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and alterations in glucose metabolism have been observed . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Pentetreotide is involved in several metabolic pathways, primarily through its interaction with somatostatin receptors. Upon binding, the receptor-ligand complex is internalized and transported to lysosomes for degradation . The metabolic breakdown of pentetreotide involves proteolytic cleavage by lysosomal enzymes, resulting in the release of inactive peptide fragments . These fragments are further processed and excreted through the renal system .

Transport and Distribution

Pentetreotide is transported and distributed within cells and tissues through receptor-mediated endocytosis . After binding to somatostatin receptors, the receptor-ligand complex is internalized and transported to endosomes and lysosomes . This process allows for the accumulation of pentetreotide in receptor-positive tissues, enabling targeted imaging and therapy . Additionally, pentetreotide can cross the blood-brain barrier, allowing for the visualization of central nervous system tumors .

Subcellular Localization

The subcellular localization of pentetreotide is primarily within endosomes and lysosomes following receptor-mediated endocytosis . This localization is crucial for its therapeutic efficacy, as it allows for the targeted delivery of radioactive isotopes to tumor cells . Post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing pentetreotide to specific cellular compartments and regulating its activity .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pentetreotide involves the modification of the natural hormone somatostatin. The key modification is the replacement of the amino acid phenylalanine at position 3 with the synthetic amino acid D-phenylalanine, which increases the compound's binding affinity to somatostatin receptors. The synthesis pathway involves solid-phase peptide synthesis, which allows for the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC).", "Starting Materials": [ "Fmoc-D-Phe-OH", "Rink amide resin", "Diisopropylcarbodiimide (DIC)", "N-hydroxybenzotriazole (HOBt)", "N,N-diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Acetonitrile", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "N-methylpyrrolidone (NMP)", "Water" ], "Reaction": [ "1. Loading of Fmoc-D-Phe-OH onto Rink amide resin", "2. Deprotection of Fmoc group using 20% piperidine in DMF", "3. Coupling of amino acids using DIC/HOBt/DIPEA in DMF", "4. Cleavage of peptide from resin using TFA/TIS/water", "5. Purification of crude peptide using preparative HPLC", "6. Characterization of final product using analytical HPLC and mass spectrometry" ] }

CAS番号

138661-02-6

分子式

C63H87N13O19S2

分子量

1394.6 g/mol

IUPAC名

2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49?,50+,56+/m1/s1

InChIキー

CNLWNYCFDMAZCB-UTSLKGGTSA-N

異性体SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

正規SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

外観

Solid powder

138661-02-6

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

111 In -pentetreotide
111-indium-pentetreotide
In-111 pentetreotide
indium In 111 pentetreotide
indium ln-111 pentetreotide
indium-pentetreotide
OctreoScan
OctreoScan 111
pentetreotide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentetreotide
Reactant of Route 2
Pentetreotide
Reactant of Route 3
Pentetreotide
Reactant of Route 4
Pentetreotide
Reactant of Route 5
Pentetreotide
Reactant of Route 6
Pentetreotide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。